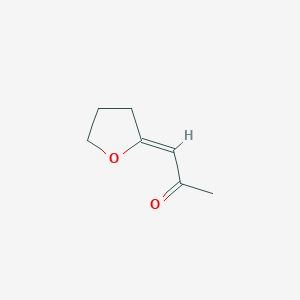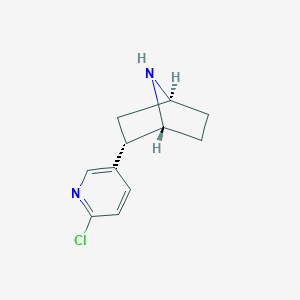
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide, also known as BM212, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides, which have been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been proposed that N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and tumor growth. By inhibiting COX-2, N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide may reduce inflammation and inhibit tumor growth.
Effets Biochimiques Et Physiologiques
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor activity. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may contribute to its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide is that it has been found to be relatively non-toxic in vitro and in vivo. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide is that its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide and its downstream effects.
Orientations Futures
There are several future directions for the study of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide. One area of research could be the development of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide derivatives with improved potency and selectivity. Another area of research could be the evaluation of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide in animal models of cancer and inflammation. Additionally, the potential use of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide as a lead compound for the development of new anti-cancer and anti-inflammatory agents could be explored.
Méthodes De Synthèse
The synthesis of N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with phenylacetylene to form 1-phenyl-2-(2-chlorophenyl)acetylene. This intermediate compound is then reacted with 5-methylisoxazole-3-carboxylic acid to yield N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have shown that N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV).
Propriétés
Numéro CAS |
145440-86-4 |
|---|---|
Nom du produit |
N-(1,1'-Biphenyl)-2-yl-5-methyl-3-isoxazolecarboxamide |
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
5-methyl-N-(2-phenylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-11-16(19-21-12)17(20)18-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20) |
Clé InChI |
KFJJOVARXGKNFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Synonymes |
5-methyl-N-(2-phenylphenyl)oxazole-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




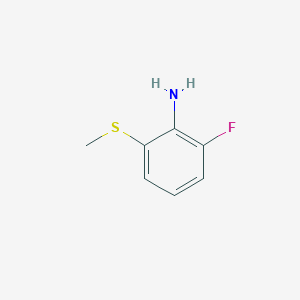
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)
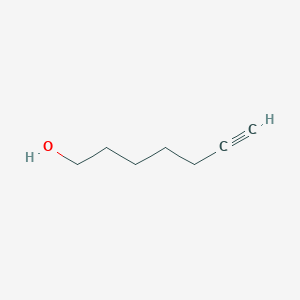
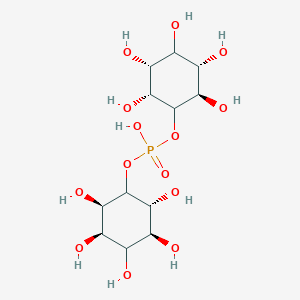
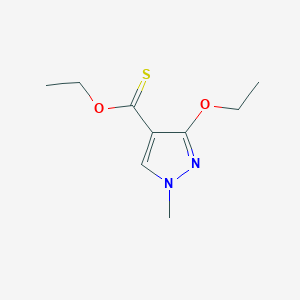
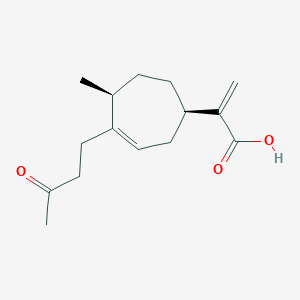
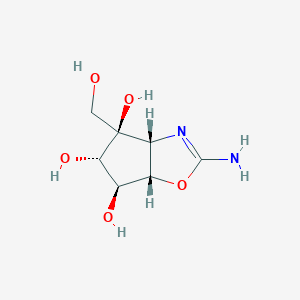
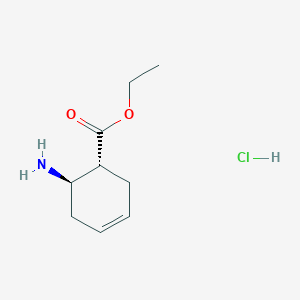
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
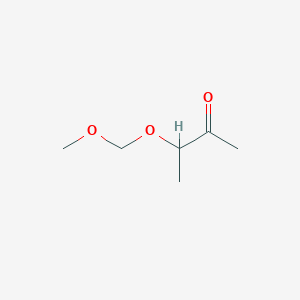
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
